2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone
Description
This compound, also referenced under CAS 130497-16-4, features a 3,4-dichlorophenyl group linked via an acetyl moiety to a stereospecific (2S)-piperazine ring substituted with a pyrrolidin-1-ylmethyl group . Its structural design incorporates pharmacophoric elements associated with receptor binding, including the aryl piperazine motif and halogenated aromatic system. Evidence highlights its role as a highly selective κ-opioid receptor ligand, with a potency (Ki κ = 0.24 nM) and selectivity ratio (κ/μ = 6500:1) surpassing many analogs . The stereochemistry at the 2S position of the piperazine ring is critical for optimizing receptor interaction, as demonstrated in pharmacological studies .
Properties
CAS No. |
260992-21-0 |
|---|---|
Molecular Formula |
C17H23Cl2N3O |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2N3O/c18-15-4-3-13(9-16(15)19)10-17(23)22-8-5-20-11-14(22)12-21-6-1-2-7-21/h3-4,9,14,20H,1-2,5-8,10-12H2/t14-/m0/s1 |
InChI Key |
JWJIFXKTIDOFGJ-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN(C1)CC2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Introduction of the pyrrolidine moiety: This step involves the reaction of the piperazine intermediate with a pyrrolidine derivative.
Attachment of the 3,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperazine-pyrrolidine intermediate reacts with a 3,4-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for treating neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone likely involves interaction with specific molecular targets, such as receptors or enzymes, in the central nervous system. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues with Piperidine/Piperazine Variations
Compound A : (2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride
- Structural Difference : Replaces the piperazine ring with a piperidine core.
- Activity : Retains high κ-opioid selectivity (6500:1 κ/μ) and potency (Ki κ = 0.24 nM), comparable to the original compound.
- Key Insight : The piperidine scaffold slightly alters spatial orientation but maintains strong receptor affinity, suggesting flexibility in core ring selection for opioid ligands .
Compound B : 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
- Structural Difference : Substitutes 3,4-dichlorophenyl with a biphenyl group and modifies the piperazine substituent.
- Activity : Exhibits dual anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction (a common side effect in antipsychotics).
Analogues with Modified Substituents
Compound C : 1-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one
- Structural Difference : Introduces a sulfonyl-linked trifluoromethylpyridinyl group.
- Activity : Demonstrates antichlamydial activity (61.5% synthesis yield), diverging from the original compound’s neurological targets.
Compound D : 1-{4-[4-({(2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethanone
- Structural Difference : Incorporates a dioxolane-imidazole hybrid substituent.
- Activity : Targets cortisol synthesis inhibition, indicating therapeutic utility in endocrine disorders.
- Key Insight : The dioxolane ring and imidazole group introduce metabolic stability, a feature absent in the original compound .
QSAR and Computational Insights
- Original Compound : Predicted brain/blood partition coefficient (QPlogBB) and electron affinity (EA) are critical descriptors for receptor binding, as inferred from QSAR models of structurally related aryl piperazine derivatives .
- Compound B : QSAR models emphasize the role of lipophilicity (logP) and steric parameters in optimizing antipsychotic activity while minimizing extrapyramidal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
